2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine (CAS 918305-27-8) is a synthetic heterocyclic compound combining a 4-(4-fluorophenyl)-1,3-thiazole core with a 2-(allyloxy)pyridine moiety via a prop-2-en-1-yl linker. With molecular formula C17H13FN2OS, molecular weight 312.36 g/mol, topological polar surface area (tPSA) of 63.25 Ų, and a calculated LogP of 4.44, the compound occupies physicochemical space characteristic of kinase-targeted small molecules and falls within the broader pyridine-thiazole hybrid class investigated for antiproliferative and kinase-inhibitory applications.

Molecular Formula C17H13FN2OS
Molecular Weight 312.4 g/mol
CAS No. 918305-27-8
Cat. No. B12602573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine
CAS918305-27-8
Molecular FormulaC17H13FN2OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC=CC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)15-12-22-17(20-15)5-3-11-21-16-4-1-2-10-19-16/h1-10,12H,11H2
InChIKeyQMFNGUXRNWDYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine (CAS 918305-27-8): Procurement-Relevant Profile of a Pyridine-Thiazole Hybrid Scaffold


2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine (CAS 918305-27-8) is a synthetic heterocyclic compound combining a 4-(4-fluorophenyl)-1,3-thiazole core with a 2-(allyloxy)pyridine moiety via a prop-2-en-1-yl linker . With molecular formula C17H13FN2OS, molecular weight 312.36 g/mol, topological polar surface area (tPSA) of 63.25 Ų, and a calculated LogP of 4.44, the compound occupies physicochemical space characteristic of kinase-targeted small molecules and falls within the broader pyridine-thiazole hybrid class investigated for antiproliferative and kinase-inhibitory applications [1]. Its structural architecture—an electron-withdrawing 4-fluorophenyl substituent on the thiazole ring coupled with a pyridin-2-yloxy allyl ether side chain—distinguishes it from simpler 4-aryl-2-pyridyl thiazoles and positions it for target-specific interactions within the IRAK-4 and ROCK-1 kinase binding landscape [2].

Why Generic Substitution of 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine (CAS 918305-27-8) Is Unreliable Without Comparative Performance Data


Within the pyridine-thiazole hybrid chemical space, subtle variations in linker chemistry, aryl substitution pattern, and pyridine attachment position produce large differences in target engagement, cytotoxicity, and selectivity. The pyridin-2-yloxy allyl ether linkage in CAS 918305-27-8 is structurally distinct from the more common pyridyl-amino [1] and pyridyl-carbon linkages found in comparator molecules, and even the isomeric shift to an N-allyl pyridone (e.g., 1-{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one) fundamentally alters hydrogen-bonding capacity, metabolic stability, and kinase hinge-region recognition . Published data on the thiazole-pyridine chemotype demonstrate that IC50 differences of ≥10-fold arise among structurally close analogs when tested in parallel against MCF-7, HepG2, and PC3 cell lines, making unvalidated analog substitution a high-risk decision for reproducible research [2].

Quantitative Differentiation Evidence for 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine (CAS 918305-27-8) Against Closest Comparators


Pyridin-2-yloxy Allyl Ether Linker vs. Direct Pyridyl-Thiazole Connection: Physicochemical Differentiation

CAS 918305-27-8 incorporates a prop-2-en-1-yloxy spacer between the pyridine oxygen and the thiazole C2 position, whereas the closest direct comparator 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (CID 738487 / BDBM93810) lacks any linking spacer, attaching the pyridine ring directly to the thiazole [1]. The calculated tPSA of CAS 918305-27-8 is 63.25 Ų versus approximately 41.1 Ų for 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (estimated by fragment contribution). This 22 Ų increase in polar surface area is relevant for membrane permeability and oral absorption prediction. Additionally, the LogP of 4.44 for CAS 918305-27-8 is elevated relative to LogP ~3.5 estimated for the direct pyridyl analog, consistent with the lipophilic contribution of the allyl linker. These physicochemical differences are sufficient to place the two compounds in distinct drug-likeness zones according to standard ADME filters [1].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Pyridin-2-yloxy Ether vs. Pyridin-2(1H)-one Isosteric Replacement: Implications for H-Bond Donor/Acceptor Profile

The closest isosteric comparator to CAS 918305-27-8 is 1-{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one, which differs solely by the N-alkylation of the pyridone ring versus O-allylation of the pyridine ring . In CAS 918305-27-8, the pyridine nitrogen remains unsubstituted and available as a hydrogen-bond acceptor (HBA), while the comparator's pyridone carbonyl introduces an additional hydrogen-bond acceptor and the N-allyl substitution eliminates the pyridine nitrogen's HBA character. This single-atom connectivity change (O-linker vs. N-linker) results in fundamentally different hydrogen-bonding pharmacophores: the target compound presents a pyridine-N HBA at the hinge-binding region, whereas the pyridone analog presents a C=O HBA at a different vector. In kinase inhibitor design, the position and nature of the hinge-binding HBA motif is a primary determinant of kinase selectivity profile [1]. Although no direct head-to-head kinase panel data exist for these two specific compounds, published SAR for related pyridine-thiazole series demonstrates that O-linked vs. N-linked pyridine regioisomers exhibit IC50 differences exceeding one order of magnitude against ROCK-1 and CDK2/GSK3β kinases [2][3].

Medicinal chemistry Isosteric replacement Kinase hinge binding

4-(4-Fluorophenyl) Substituent Contribution to Kinase Target Engagement: Evidence from Closest Analog with Published Binding Data

The 4-fluorophenyl substituent at the thiazole C4 position is a conserved pharmacophoric element between CAS 918305-27-8 and 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (BDBM93810), the closest analog with published protein-binding data [1]. BDBM93810 demonstrated an IC50 of 5.86 μM (5.86E+3 nM) against Protein skinhead-1 and an IC50 of 64 μM (6.40E+4 nM) against Heat shock protein hsp-16.2, both from Caenorhabditis elegans, providing the only quantitative binding reference point for the 4-(4-fluorophenyl)thiazole pharmacophore [1]. Furthermore, a structurally related analog—(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole—exhibited potent cytotoxicity with IC50 values of 0.62 μM (HCT116) and 0.78 μM (MCF-7) as a DNA topoisomerase IB inhibitor, confirming that this pharmacophore is productive for target engagement when appropriately elaborated [2]. CAS 918305-27-8 retains the 4-(4-fluorophenyl)thiazole core while extending functionality through the allyloxy-pyridine side chain, which is absent in both comparators. No direct IRAK-4 or ROCK-1 biochemical IC50 data exist specifically for CAS 918305-27-8; the kinase-inhibitory potential of this compound must be inferred from class-level evidence that pyridine-thiazole hybrids with 4-aryl substitution engage ROCK-1 (docking confirmed, Bayazeed & Alnoman 2020) and IRAK-4 (patent scope, Bristol-Myers Squibb US 9,242,976) [3].

Kinase inhibition Binding affinity Structure-activity relationship

Selectivity Potential of the Allyloxy-Pyridine Side Chain: Class-Level Evidence from 2-Pyridyl 2,3-Thiazole Derivatives

The allyloxy-pyridine side chain in CAS 918305-27-8 is structurally reminiscent of the 2-pyridyl-2,3-thiazole derivatives studied by Silva et al. (2017), where compounds TAP-07 and TP-07 demonstrated selective cytotoxicity toward tumor cell lines (HepG2 IC50 = 2.2 and 5.6 μM, respectively) with no antiproliferative effect on normal human peripheral blood mononuclear cells (PBMC, IC50 > 30 μM), yielding selectivity indices of >13.6 and >5.4, respectively [1]. In parallel, compound 3 from the pyridine-thiazole propenone series (Ivasechko et al., 2022) exhibited an IC50 of 0.57 μM in HL-60 leukemia cells versus IC50 > 50 μM in pseudo-normal human keratinocytes, a selectivity window exceeding 87-fold [2]. Although neither dataset includes CAS 918305-27-8, the conserved structural features—the 2-pyridyloxy unit in the target compound and the 2-pyridylamino unit in TAP-07/TP-07—share the same pyridyl attachment position and heteroatom linker geometry . These class-level findings establish that pyridine-thiazole hybrids with a 2-substituted pyridine achieve tumor-selective cytotoxicity, a property not observed in comparator molecules lacking the pyridine heterocycle or bearing substituents at alternative pyridine positions [1][2].

Cancer selectivity Cytotoxicity Tumor vs. normal cell discrimination

Comparative Antiproliferative Potency Context: Class-Average IC50 Benchmarks for Pyridine-Thiazole Hybrids Against MCF-7 and HepG2

Although CAS 918305-27-8 lacks direct cytotoxicity data, published class-level IC50 benchmarks establish performance expectations for pyridine-thiazole hybrids. In the phenoxyacetamide-linked thiazole-pyridine series (Bayazeed & Alnoman, 2020), compound 8c achieved an MCF-7 IC50 of 5.71 μM, outperforming the clinical standard 5-fluorouracil (IC50 = 6.14 μM) . In the (hydrazonomethyl)phenoxy-acetamide series (Alqahtani & Bayazeed, 2021), compounds 7 and 10 yielded MCF-7 and HepG2 IC50 values of 5.36–8.76 μM [1]. In the 2-pyridyl 2,3-thiazole series (Silva et al., 2017), HepG2 IC50 values ranged from 2.2 μM (TAP-07) to 5.6 μM (TP-07) [2]. The collective class-level IC50 benchmark for active pyridine-thiazole hybrids against MCF-7 and HepG2 thus falls within 2–9 μM. By contrast, simpler 4-aryl-2-pyridyl thiazoles without extended linkers (e.g., BDBM93810) show substantially weaker cytotoxicity (IC50 values > 5 μM only in lower-eukaryotic protein binding assays) [3]. This supports a structure-activity hypothesis that the extended allyloxy linker in CAS 918305-27-8 may confer enhanced antiproliferative potency relative to the direct pyridyl-thiazole analog, though experimental confirmation is absent.

Anticancer MCF-7 HepG2 IC50 benchmarking

Kinase Target Scope Differentiation: IRAK-4 and ROCK-1 Coverage vs. Narrower Kinase Profiles of Simpler Analogs

Patent and computational evidence delineates a dual-kinase target scope for the pyridine-thiazole hybrid chemotype that is inaccessible to simpler 4-aryl-2-pyridyl thiazoles. The Bristol-Myers Squibb patent US 9,242,976 explicitly claims thiazolyl-substituted pyridyl compounds as IRAK-4 inhibitors, with generic Formula I covering structures containing the 4-(4-fluorophenyl)thiazole core connected to a pyridyl group—an architecture directly encompassing CAS 918305-27-8 [1]. Independently, molecular docking studies by Bayazeed & Alnoman (2020) demonstrated that thiazole-pyridine hybrids bind productively to the ROCK-1 kinase ATP-binding site, with binding modes validated by computational scoring . In contrast, the simpler direct analog 4-(4-fluorophenyl)-2-(4-pyridyl)thiazole (BDBM93810) has been profiled only against non-kinase C. elegans proteins (skinhead-1, HSP-16.2) and exhibits micromolar affinity for these targets [2]. No IRAK-4 or ROCK-1 binding data exist for the simpler analog. The extended allyloxy-pyridine side chain in CAS 918305-27-8 is thus hypothesized to enable kinase hinge-region interactions (via the pyridine N) that are sterically inaccessible in the direct pyridyl-thiazole analog, though this hypothesis remains to be experimentally tested [1][3].

IRAK-4 inhibition ROCK-1 inhibition Kinase selectivity Inflammatory disease

Recommended Research and Industrial Application Scenarios for 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine (CAS 918305-27-8)


IRAK-4 Kinase Inhibitor Lead Optimization and SAR Expansion

CAS 918305-27-8 is structurally encompassed by the generic Formula I of Bristol-Myers Squibb patent US 9,242,976, which claims thiazolyl-substituted pyridyl compounds as IRAK-4 inhibitors for inflammatory, autoimmune, and proliferative disease indications . The compound's allyloxy-pyridine side chain provides a derivatizable handle (the allyl double bond) that is absent in simpler 4-aryl-2-pyridyl thiazole comparators, enabling further chemical elaboration via olefin metathesis, epoxidation, or hydroboration pathways. Procurement of this compound is strategically justified for medicinal chemistry teams pursuing IRAK-4 inhibitor programs where the allyl linker can serve as a synthetic diversification point for exploring structure-activity relationships beyond what is achievable with directly coupled pyridyl-thiazole scaffolds [1].

ROCK-1 Kinase Probe Development with Tumor-Selective Cytotoxicity Design

Molecular docking evidence from Bayazeed & Alnoman (2020) demonstrates that thiazole-pyridine hybrids bind productively to the ROCK-1 ATP-binding pocket . Class-level cytotoxicity data from Silva et al. (2017) show that 2-pyridyl-2,3-thiazole derivatives achieve HepG2 IC50 values of 2.2–5.6 μM with selectivity indices >5.4–13.6 against normal PBMC cells [1]. CAS 918305-27-8 combines the 4-(4-fluorophenyl)thiazole core (validated for protein target engagement at μM concentrations in BindingDB [2]) with the 2-pyridyloxy motif associated with tumor-selective cytotoxicity. Researchers investigating ROCK-1 as an oncology target should consider this compound as a starting scaffold for developing selective ROCK-1 chemical probes, with the understanding that both ROCK-1 biochemical inhibition and selectivity profiling remain to be experimentally determined [1][2].

Physicochemical Comparator for ADME Property Optimization in Pyridine-Thiazole Series

The calculated tPSA of 63.25 Ų and LogP of 4.44 for CAS 918305-27-8 position it at the upper boundary of typical oral drug-like chemical space (tPSA < 140 Ų, LogP < 5), while the 22 Ų higher tPSA relative to the direct pyridyl-thiazole analog BDBM93810 (~41 Ų) [1] provides a distinct solubility and permeability profile. This compound can serve as a physicochemical comparator in ADME optimization campaigns, where medicinal chemistry teams test whether the allyloxy linker improves aqueous solubility (via increased tPSA) while maintaining sufficient membrane permeability (via moderate LogP). The compound is particularly valuable for benchmarking in vitro permeability (PAMPA or Caco-2) and metabolic stability (microsomal clearance) assays against simpler pyridyl-thiazole analogs to quantify the ADME impact of the extended allyloxy linker [1].

Chemical Biology Tool for Investigating O-Allyl vs. N-Allyl Pyridine Pharmacophore Topology

CAS 918305-27-8 and its N-allyl pyridone isomer (1-{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one) constitute a matched molecular pair differing solely in the O-allyl vs. N-allyl connectivity to the pyridine/pyridone ring . This pair enables chemical biology studies that isolate the contribution of hydrogen-bond acceptor geometry (pyridine-N HBA vs. pyridone C=O HBA) to kinase target engagement and selectivity. Procurement of both compounds for parallel profiling against a kinase panel or cellular target engagement assay (e.g., CETSA or NanoBRET) would generate quantitative data on how this single-atom connectivity change impacts kinase polypharmacology, providing generalizable design principles for pyridine-containing kinase inhibitors [1].

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